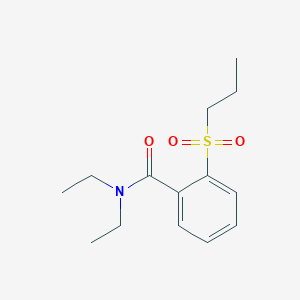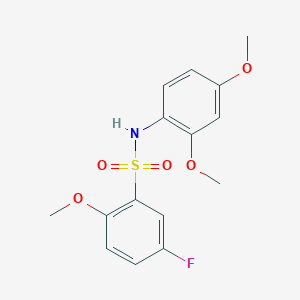![molecular formula C22H30N2O2 B4446542 1-cyclopropyl-5-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B4446542.png)
1-cyclopropyl-5-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-piperidinone
描述
1-cyclopropyl-5-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-piperidinone is a chemical compound that belongs to the class of piperidine derivatives. It is a potent and selective inhibitor of the serine/threonine protein kinase mTOR (mammalian target of rapamycin), which plays a crucial role in regulating cell growth, proliferation, and survival. This compound has gained significant attention in the scientific community due to its potential applications in cancer therapy, immunosuppression, and neurodegenerative disorders.
作用机制
1-cyclopropyl-5-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-piperidinone exerts its pharmacological effects by inhibiting the mTOR pathway, which is a key regulator of cell growth, proliferation, and survival. Specifically, this compound binds to the ATP-binding site of mTOR and prevents its activation, leading to the inhibition of downstream signaling pathways, such as the PI3K/Akt/mTOR pathway. This inhibition results in the suppression of protein synthesis, cell cycle progression, and cell proliferation, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-cyclopropyl-5-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-piperidinone are primarily related to its inhibition of the mTOR pathway. In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In T-cells, this compound suppresses cytokine production and proliferation, leading to immunosuppression. In neurons, this compound protects against oxidative stress and neuroinflammation, leading to neuroprotection.
实验室实验的优点和局限性
The advantages of using 1-cyclopropyl-5-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-piperidinone in lab experiments include its potent and selective inhibition of the mTOR pathway, which makes it a valuable tool for studying the role of this pathway in various biological processes. However, the limitations of using this compound include its potential toxicity and off-target effects, which may affect the interpretation of experimental results. Therefore, caution should be exercised when using this compound in lab experiments.
未来方向
Several future directions for the research on 1-cyclopropyl-5-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-piperidinone can be identified. Firstly, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of this compound, particularly in the context of cancer therapy, immunosuppression, and neurodegenerative disorders. Secondly, the development of more potent and selective mTOR inhibitors based on the structure of 1-cyclopropyl-5-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-piperidinone is warranted. Finally, the evaluation of the safety and efficacy of this compound in clinical trials is necessary to determine its potential as a therapeutic agent for various diseases.
科学研究应用
1-cyclopropyl-5-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-piperidinone has been extensively studied for its potential applications in cancer therapy, immunosuppression, and neurodegenerative disorders. In cancer therapy, this compound has been shown to inhibit the mTOR pathway, which is frequently deregulated in various types of cancer. Preclinical studies have demonstrated that 1-cyclopropyl-5-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-piperidinone exhibits potent antitumor activity in various cancer cell lines and xenograft models. In immunosuppression, this compound has been shown to suppress T-cell proliferation and cytokine production, making it a potential therapeutic agent for autoimmune diseases and transplant rejection. In neurodegenerative disorders, this compound has been shown to protect neurons against oxidative stress and neuroinflammation, making it a potential therapeutic agent for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
属性
IUPAC Name |
1-cyclopropyl-5-[4-(2-phenylethyl)piperidine-1-carbonyl]piperidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c25-21-11-8-19(16-24(21)20-9-10-20)22(26)23-14-12-18(13-15-23)7-6-17-4-2-1-3-5-17/h1-5,18-20H,6-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYYQFHHVBQOAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CCC2=O)C(=O)N3CCC(CC3)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-({4-[ethyl(methylsulfonyl)amino]benzoyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B4446464.png)


![N-[1-(2-methoxyphenyl)ethyl]-N-methyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4446477.png)
![5-({[4-(acetylamino)phenyl]amino}sulfonyl)-N-isopropyl-2-methoxybenzamide](/img/structure/B4446483.png)
![N-(tert-butyl)-2-[(cyclohexylcarbonyl)amino]benzamide](/img/structure/B4446489.png)

![N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4446508.png)
![N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}-2-morpholin-4-ylethanamine dihydrochloride](/img/structure/B4446517.png)

![N-[2-(dimethylamino)ethyl]-3,4-dimethyl-N-[(5-methyl-2-thienyl)methyl]benzamide](/img/structure/B4446527.png)


![2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-methylbutanamide](/img/structure/B4446561.png)